molecular formula C22H14O4S3 B2727307 [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate CAS No. 329078-94-6

[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate

Cat. No.: B2727307
CAS No.: 329078-94-6
M. Wt: 438.53
InChI Key: JCIBYNVADUZXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate is a complex organic compound with the molecular formula C22H14O4S3 and a molecular weight of 438.53 This compound features a unique structure that includes thiophene rings and phenyl groups connected through sulfanyl and carbonyloxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of thiophene-2-carboxylic acid with 4-(thiophene-2-carbonyloxy)phenyl sulfanylphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process.

Industrial Production Methods

For large-scale production, the synthesis can be optimized using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Supercritical fluid technology and plasma-assisted methods are also explored for the synthesis of such complex organic compounds due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The thiophene rings and phenyl groups allow for π-π stacking interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: Compounds with similar thiophene structures.

    Phenyl sulfanyl derivatives: Compounds with phenyl groups connected through sulfanyl linkages.

Uniqueness

What sets [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate apart is its combination of thiophene and phenyl groups connected through both sulfanyl and carbonyloxy linkages. This unique structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4S3/c23-21(19-3-1-13-27-19)25-15-5-9-17(10-6-15)29-18-11-7-16(8-12-18)26-22(24)20-4-2-14-28-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIBYNVADUZXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.